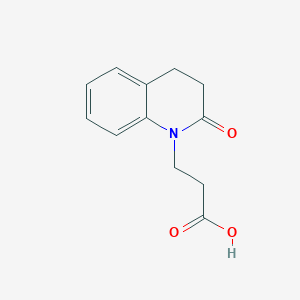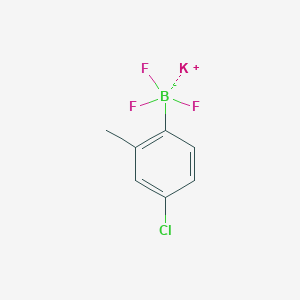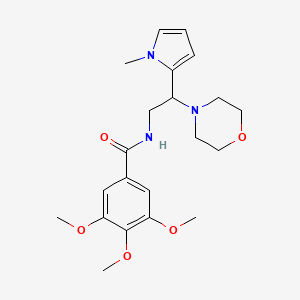![molecular formula C18H25N7O5 B2481469 N4-(2,5-二甲氧基苯基)-N2-[2-(吗啉-4-基)乙基]-5-硝基嘧啶-2,4,6-三胺 CAS No. 673445-84-6](/img/structure/B2481469.png)
N4-(2,5-二甲氧基苯基)-N2-[2-(吗啉-4-基)乙基]-5-硝基嘧啶-2,4,6-三胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2,5-dimethoxyphenyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives
科学研究应用
N4-(2,5-dimethoxyphenyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Methoxy and Morpholino Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding methoxy and morpholino reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N4-(2,5-dimethoxyphenyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy and morpholino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
作用机制
The mechanism of action of N4-(2,5-dimethoxyphenyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
N4-(2,5-dimethoxyphenyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine: shares similarities with other pyrimidine derivatives such as:
Uniqueness
- Functional Groups : The presence of both methoxy and morpholino groups along with a nitro group makes it unique in terms of reactivity and potential applications.
- Applications : Its specific combination of functional groups allows for unique interactions in biological systems and chemical reactions, distinguishing it from other similar compounds.
属性
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O5/c1-28-12-3-4-14(29-2)13(11-12)21-17-15(25(26)27)16(19)22-18(23-17)20-5-6-24-7-9-30-10-8-24/h3-4,11H,5-10H2,1-2H3,(H4,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLLPGHIVUYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/new.no-structure.jpg)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2481395.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

![2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2481400.png)
![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2481407.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)
